3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Description
3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a benzimidazole derivative characterized by a propan-1-ol chain linked to the benzimidazole core via a 2-p-tolyloxy-ethyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and DNA . The p-tolyloxy substituent introduces aromatic bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-14-12-21-18-6-3-2-5-17(18)20-19(21)7-4-13-22/h2-3,5-6,8-11,22H,4,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLPGQGUPZTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the tolyloxy group and the propanol chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the reduction of an intermediate compound to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzimidazole-based molecules reported in the literature. Key comparisons include:
Key Findings
Substituent Effects on Bioactivity :
- Halogenation (e.g., bromine in N1-PrOH-TBBi) enhances kinase inhibitory activity by forming halogen bonds with target proteins . The absence of halogens in the target compound suggests a different mechanism, possibly relying on aromatic interactions via the p-tolyloxy group.
- The hydroxyl group in propan-1-ol (vs. propan-2-ol in compound 25 ) may alter hydrogen-bonding patterns, affecting solubility or target binding .
Solubility and Pharmacokinetics: The dihydrochloride salt of 3-[5-amino-1-(2-hydroxy-ethyl)-benzimidazol-2-yl]-propan-1-ol exhibits improved aqueous solubility compared to the neutral target compound, which may limit its bioavailability .
Synthetic Accessibility: Similar compounds (e.g., 25) are synthesized via alkylation of benzimidazole precursors with p-tolyloxy ethyl halides, followed by propanol chain elongation . The target compound likely follows analogous pathways.
Biological Activity: While N1-PrOH-TBBi shows nanomolar inhibition of CK2/PIM-1 kinases, the target compound’s p-tolyloxy group may shift selectivity toward other targets (e.g., estrogen receptors or cytochrome P450 isoforms) due to steric and electronic differences .
Biological Activity
3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activities associated with this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is with a molecular weight of 268.35 g/mol. The compound features a benzimidazole core linked to a propanol group and a p-tolyloxyethyl side chain, which may influence its biological activity by enhancing lipophilicity and cellular uptake.
Antiproliferative Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study found that certain derivatives showed IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line, indicating potential for therapeutic application in oncology .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol | TBD | MDA-MB-231 |
| Benzimidazole derivative 2g | 16.38 | MDA-MB-231 |
| Benzimidazole derivative 1a | >100 | MDA-MB-231 |
Antifungal Activity
Benzimidazole derivatives have also shown antifungal properties. In vitro studies indicated moderate activity against Candida albicans and Aspergillus niger, with MIC values reported at 64 μg/mL for both strains . The specific activity of 3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has not yet been quantified in available literature.
Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives has been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. One study reported MIC values of 8 μg/mL for Streptococcus faecalis and 4 μg/mL for Staphylococcus aureus, indicating strong antibacterial potential .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with specific cellular targets. Molecular docking studies suggest that these compounds can inhibit key enzymes involved in cellular proliferation and survival pathways, such as those related to DNA synthesis and repair mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzimidazole derivatives:
- Anticancer Efficacy : A study involving various substituted benzimidazoles demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the benzimidazole core can enhance potency.
- Antifungal Treatment : Clinical trials evaluating the efficacy of benzimidazole-based antifungals have shown promising results in treating resistant fungal infections.
- Antibacterial Applications : Investigations into the antibacterial properties have led to the development of new formulations aimed at tackling antibiotic-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
